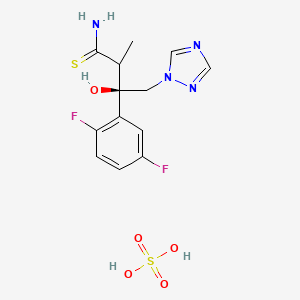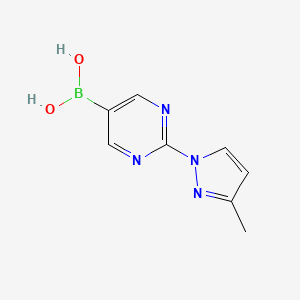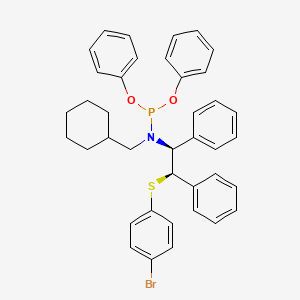
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol is a boronic acid derivative with the molecular formula C14H22BN3O3 and a molecular weight of 291.16 g/mol. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol typically involves the reaction of 6-Amino-5-(dimethylcarbamoyl)pyridine with pinacol borane. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Scientific Research Applications
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable boronic ester bonds.
Material Science: Used in the development of new materials with unique properties.
Biological Research: Studied for its interactions with biological molecules and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol involves the formation of boronic ester bonds with various substrates. These bonds are stable yet reversible, making the compound useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: Another boronic acid derivative used in similar types of reactions.
6-(Piperidin-1-yl)pyridine-3-boronic Acid Pinacol Ester: A structurally similar compound with different functional groups.
Uniqueness
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C14H26BN3O5 |
|---|---|
Molecular Weight |
327.19 g/mol |
IUPAC Name |
[6-amino-5-(dimethylcarbamoyl)pyridin-3-yl]boronic acid;2,3-dimethylbutane-2,3-diol |
InChI |
InChI=1S/C8H12BN3O3.C6H14O2/c1-12(2)8(13)6-3-5(9(14)15)4-11-7(6)10;1-5(2,7)6(3,4)8/h3-4,14-15H,1-2H3,(H2,10,11);7-8H,1-4H3 |
InChI Key |
KMXOYODABVVUNK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)C(=O)N(C)C)(O)O.CC(C)(C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


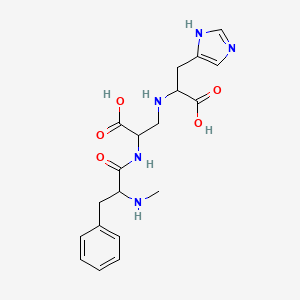
![2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol](/img/structure/B14069807.png)

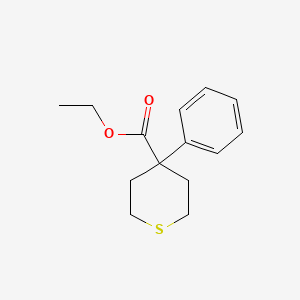

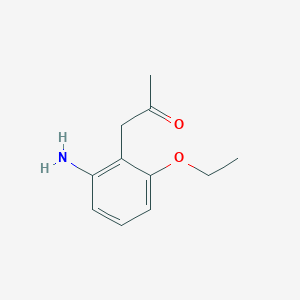
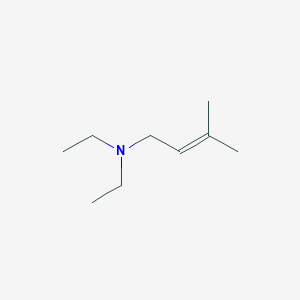
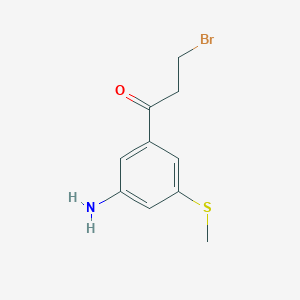

![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)

